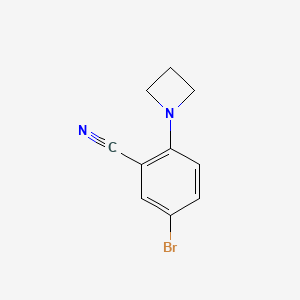

2-(Azetidin-1-yl)-5-bromobenzonitrile

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Strategy

Four-membered nitrogen heterocycles, particularly azetidines, are considered "privileged scaffolds" in drug discovery and are increasingly utilized in synthetic chemistry. Their importance stems from the unique three-dimensional structures they impart to molecules, which can lead to improved pharmacological properties such as solubility, lipophilicity, and metabolic stability.

The compact and rigid nature of the azetidine (B1206935) ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. Furthermore, the nitrogen atom within the ring provides a handle for further functionalization, enabling the generation of diverse molecular libraries for screening purposes. The synthesis of complex, stereochemically defined azetidines is an active area of research, with methodologies like strain-release functionalization of 1-azabicyclobutanes offering efficient routes to these valuable structures.

Influence of Azetidine Ring Strain on Molecular Stability and Reactivity

A defining feature of the azetidine ring is its inherent strain energy, which significantly influences its chemical behavior. This strain makes the ring susceptible to cleavage under specific conditions, a property that is exploited in various synthetic transformations.

The ring strain of azetidine lies between that of the highly reactive and less stable three-membered aziridines and the more stable five-membered pyrrolidines. This intermediate reactivity allows for controlled ring-opening reactions, providing access to a range of 1,3-difunctionalized acyclic compounds that are otherwise challenging to synthesize. This "strain-release" strategy is a powerful tool for constructing complex molecules, including the synthesis of larger heterocyclic systems like 1,4-benzodiazepines from azetidine precursors. mdpi.comnih.gov The stability of the azetidine ring is sufficient for it to be carried through multi-step syntheses, yet its strain can be harnessed for selective bond-forming reactions when desired.

| Ring System | Number of Atoms | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~27 |

| Azetidine | 4 | ~25 |

| Pyrrolidine (B122466) | 5 | ~6 |

| Piperidine (B6355638) | 6 | ~0 |

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)-5-bromobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-2-3-10(8(6-9)7-12)13-4-1-5-13/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPGZQAINSELRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=C(C=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Substituted Benzonitrile Derivatives As Synthetic Precursors

Strategic Approaches to C-N Bond Formation in Aryl Systems

The formation of a bond between a secondary cyclic amine like azetidine and an aryl halide requires careful consideration of the substrate's electronic properties and the chosen synthetic methodology. The presence of a bromine atom and a cyano group on the benzonitrile ring influences the reactivity and dictates the optimal conditions for C-N bond formation.

Palladium-Catalyzed Buchwald-Hartwig Amination for Azetidine Coupling

The Buchwald-Hartwig amination has become a powerful and versatile method for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance where traditional methods may fail. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction is particularly well-suited for coupling amines with aryl halides. organic-chemistry.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and, most critically, the phosphine (B1218219) ligand. The ligand stabilizes the palladium center, enhances its catalytic activity, and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. chemeurope.com For the coupling of a strained amine like azetidine with an electron-deficient aryl bromide such as 2-bromo-5-cyanobenzonitrile, the selection of a suitable ligand is paramount. Bulky, electron-rich biaryl phosphine ligands developed by Buchwald and others have proven to be particularly effective in promoting the amination of aryl chlorides and bromides. researchgate.net

A systematic optimization for the synthesis of this compound would involve screening various palladium sources and ligands. Commonly employed palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the ligand is already coordinated to the palladium center. The choice of ligand is often guided by the nature of the amine and the aryl halide.

| Palladium Source | Ligand | Typical Catalyst Loading (mol%) | Key Characteristics |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 1-2 | Highly active for a broad range of amines and aryl halides, including chlorides. nih.gov |

| Pd₂(dba)₃ | BINAP | 0.5-2 | A bidentate ligand, effective for coupling primary and secondary amines. wikipedia.org |

| Pd(OAc)₂ | RuPhos | 1-2 | Effective for sterically hindered couplings and can lead to high yields. |

| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | 1-2 | A highly active pre-catalyst suitable for challenging couplings. |

The reaction conditions play a crucial role in the efficiency of the Buchwald-Hartwig amination. The choice of base is critical for the deprotonation of the amine coordinated to the palladium center, which is a key step in the catalytic cycle. Strong, non-nucleophilic bases are typically employed. The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert to the reaction conditions. The temperature is optimized to ensure a reasonable reaction rate without promoting side reactions like β-hydride elimination. chemeurope.com

For the coupling of azetidine, a relatively small and potentially reactive amine, with 2-bromo-5-cyanobenzonitrile, a careful selection of these parameters is necessary to achieve high yields and minimize byproducts.

| Parameter | Common Choices | Considerations for Azetidine Coupling |

|---|---|---|

| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | A strong base like NaOtBu is often effective, but a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary if the substrate is base-sensitive. |

| Solvent | Toluene, Dioxane, THF | Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene is a common choice. |

| Temperature | 80-110 °C | The temperature should be high enough to drive the reaction to completion but low enough to prevent degradation of the starting materials or product. |

While the Buchwald-Hartwig amination has a broad scope, the use of strained cyclic amines like azetidine can present specific challenges. The ring strain of azetidine (approximately 26 kcal/mol) can influence its nucleophilicity and stability under the reaction conditions. rsc.org Potential side reactions could include ring-opening of the azetidine, particularly in the presence of strong bases or at elevated temperatures.

The electronic properties of the aryl halide partner also play a significant role. The presence of the electron-withdrawing cyano group on the benzonitrile ring is expected to facilitate the oxidative addition step of the catalytic cycle. However, the steric hindrance at the ortho position to the bromine atom could potentially slow down the reaction. Despite these challenges, palladium-catalyzed methods have been successfully employed for the N-arylation of azetidines. rsc.org The scope of the reaction would need to be empirically determined for the specific case of 2-bromo-5-cyanobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Halides

Nucleophilic Aromatic Substitution (SNAr) offers an alternative, palladium-free pathway for the formation of C-N bonds. This reaction is typically favored when the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.com

The substrate, 5-bromo-2-halobenzonitrile, is well-suited for SNAr with a nucleophile like azetidine. The cyano group (CN) is a powerful electron-withdrawing group that can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group. rsc.org In the case of a 2-halobenzonitrile, the cyano group is ortho to the halogen, providing strong activation for nucleophilic attack at that position.

The efficacy of the leaving group in SNAr reactions often follows the "element effect," where the reactivity order is F > Cl ≈ Br > I. nih.gov This is counterintuitive compared to SN1 and SN2 reactions, where iodide is the best leaving group. In SNAr, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state, thereby accelerating the reaction. masterorganicchemistry.com While fluorine is often the best leaving group, chlorine and bromine are also effective and commonly used. organic-chemistry.org

| Leaving Group (X in 2-X-5-bromobenzonitrile) | Relative Reactivity in SNAr | Rationale |

|---|---|---|

| Fluorine (F) | Highest | High electronegativity strongly activates the ring towards nucleophilic attack and stabilizes the transition state. nih.gov |

| Chlorine (Cl) | Intermediate | Good leaving group, often used due to substrate availability. |

| Bromine (Br) | Intermediate | Similar reactivity to chlorine in many SNAr systems. nih.govorganic-chemistry.org |

| Iodine (I) | Lowest | Less effective in activating the ring compared to more electronegative halogens. |

The reaction of a 2-halo-5-bromobenzonitrile with azetidine would likely proceed by nucleophilic attack of the azetidine nitrogen at the carbon bearing the halogen at the 2-position, facilitated by the ortho-cyano group. A strong base is often used to deprotonate the resulting ammonium (B1175870) salt and drive the reaction to completion.

Considerations for Regioselectivity in SNAr with Cyclic Amine Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of this compound, typically involving the displacement of a halide from an activated aromatic ring by the cyclic amine, azetidine. The regioselectivity of this reaction—the preferential substitution at one position over another—is governed by several key factors. The reaction generally proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is paramount in determining the reaction's outcome.

The primary factors influencing regioselectivity in the SNAr reaction on a precursor like a dihalogenated benzonitrile are:

Nature of the Leaving Group: The rate of displacement of halogens in SNAr reactions typically follows the order F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more susceptible to nucleophilic attack. mdpi.com In a molecule like 2-bromo-5-fluorobenzonitrile, the fluoride (B91410) is more likely to be displaced by a nucleophile than the bromide. ossila.com

Electronic Effects of Ring Substituents: The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance or inductive effects. libretexts.org In the context of this compound synthesis, the nitrile group (-CN) is a powerful EWG. Its position relative to the potential leaving groups dictates the site of substitution.

Steric Hindrance: The steric bulk of the nucleophile and substituents near the reaction site can influence the regioselectivity. Cyclic amines like azetidine are relatively small, but steric hindrance can still play a role if the position of attack is flanked by bulky groups.

For a hypothetical precursor such as 2-fluoro-5-bromobenzonitrile, the nitrile group is ortho to the fluorine atom and meta to the bromine atom. The ortho-position allows for strong resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack at the carbon bearing the fluorine atom. Conversely, attack at the carbon with the bromine atom would result in a less stabilized intermediate as the nitrile group is in the meta position. Therefore, the reaction of 2-fluoro-5-bromobenzonitrile with azetidine is expected to be highly regioselective, yielding this compound. Computational studies have become a valuable tool for predicting the regioselectivity of SNAr reactions by calculating the relative stabilities of the isomeric Meisenheimer intermediates. researchgate.net

Table 1: Factors Influencing Regioselectivity in SNAr Reactions

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Leaving Group | Fluorine is generally the best leaving group in SNAr due to its high electronegativity, which activates the ipso-carbon for nucleophilic attack. | In 2-bromo-5-fluorobenzonitrile, substitution preferentially occurs at the fluorine-bearing carbon. ossila.com |

| Electronic Effects | Electron-withdrawing groups (e.g., -CN, -NO₂) ortho or para to the leaving group stabilize the Meisenheimer intermediate, directing substitution to that position. libretexts.org | The -CN group in 2-fluoro-5-bromobenzonitrile activates the ortho-position for substitution. |

| Steric Hindrance | Bulky groups adjacent to the leaving group can hinder the approach of the nucleophile, favoring substitution at a less sterically crowded site. | While less significant with a small nucleophile like azetidine, it can be a deciding factor in more complex systems. |

Precursor Synthesis and Halogenation Strategies

The successful synthesis of this compound relies on the efficient preparation of key precursors. This involves the synthesis of a suitably substituted bromobenzonitrile intermediate and the subsequent introduction of the azetidine moiety.

A critical precursor for the synthesis of the target molecule is 5-bromo-2-fluorobenzonitrile (B68940). This intermediate provides the necessary halogenation pattern for a regioselective SNAr reaction with azetidine. One synthetic route to 5-bromo-2-fluorobenzonitrile begins with o-fluorobenzoyl chloride. google.com This starting material is first reacted with ammonia (B1221849) water to produce o-fluorobenzamide. The amide is then dehydrated, using a reagent such as thionyl chloride or phosphorus oxychloride, to yield o-fluorobenzonitrile. The final step is the bromination of o-fluorobenzonitrile, which is carried out in concentrated sulfuric acid using a brominating agent like dibromohydantoin to afford the desired 5-bromo-2-fluorobenzonitrile. google.com

An alternative approach reported in the patent literature starts from 2-fluoroaniline. The amino group is subjected to a Sandmeyer reaction, involving diazotization followed by cyanation, to generate 2-fluorobenzonitrile. Subsequent bromination with N-bromosuccinimide in sulfuric acid yields 5-bromo-2-fluorobenzonitrile. google.com

Table 2: Synthesis of 5-bromo-2-fluorobenzonitrile

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| o-Fluorobenzoyl chloride | 1. Ammonia water2. Dehydrating agent (e.g., SOCl₂)3. Dibromohydantoin, H₂SO₄ | 5-bromo-2-fluorobenzonitrile | google.com |

The introduction of the four-membered azetidine ring is a pivotal step in the synthesis of the final product. While there are methods for constructing the azetidine ring through intramolecular cyclization, in the context of synthesizing this compound, a more direct approach is typically employed. This involves the aforementioned nucleophilic aromatic substitution reaction.

The most probable synthetic route involves the direct reaction of 5-bromo-2-fluorobenzonitrile with azetidine. In this SNAr reaction, the azetidine acts as the nucleophile, and the fluorine atom at the 2-position serves as the leaving group. The reaction is driven by the strong activation provided by the ortho-nitrile group and the superior nature of fluoride as a leaving group in SNAr chemistry. ossila.com This reaction would be carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen fluoride generated during the reaction.

While direct substitution is the most straightforward method for this specific target, general methods for forming azetidine rings include the intramolecular cyclization of γ-amino alcohols or γ-haloamines. For instance, the treatment of a 1-(2-bromobenzyl)azetidine-2-carboxamide with a base can lead to intramolecular C-N bond coupling to form a fused ring system containing an azetidine ring. nih.gov However, for the synthesis of this compound, the direct substitution approach is more atom-economical and efficient.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₉BrN₂ |

| 5-Bromo-2-fluorobenzonitrile | C₇H₃BrFN |

| o-Fluorobenzoyl chloride | C₇H₄ClFO |

| o-Fluorobenzamide | C₇H₆FNO |

| o-Fluorobenzonitrile | C₇H₄FN |

| Dibromohydantoin | C₃H₂Br₂N₂O₂ |

| 2-Fluoroaniline | C₆H₆FN |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

| Azetidine | C₃H₇N |

Spectroscopic Characterization and Structural Elucidation of 2 Azetidin 1 Yl 5 Bromobenzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum would be essential to identify the chemical environment, number, and connectivity of the hydrogen atoms in 2-(Azetidin-1-yl)-5-bromobenzonitrile. Analysis would focus on the chemical shifts (δ), signal splitting patterns (multiplicity), and integration values for the protons on the aromatic and azetidine (B1206935) rings. Specific data for these parameters are not available in the reviewed literature.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments and provide information about the nature of these carbons (e.g., aromatic, aliphatic, nitrile). The chemical shifts would confirm the presence of the benzonitrile (B105546) and azetidine moieties. No experimental ¹³C NMR peak list for this compound has been found in published studies.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the precise connectivity of the molecular fragments, a series of 2D NMR experiments would be necessary. These include:

COSY (Correlation Spectroscopy) to establish proton-proton couplings within the aromatic and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations, which would be critical in confirming the substitution pattern on the benzene (B151609) ring.

Detailed 2D NMR correlation data for this specific molecule are not documented in the available scientific literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected absorptions would include the nitrile (C≡N) stretch, aromatic C-H and C=C stretches, aliphatic C-H stretches of the azetidine ring, and the C-N and C-Br stretches. A table of characteristic absorption bands could be compiled from experimental data, but no such data has been published.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

HRMS is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak would also be a key indicator of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would offer further structural clues. Specific HRMS data, including the exact mass and fragmentation pathways, are not available.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (If Applicable)

Should the compound be crystalline, single-crystal X-ray diffraction would provide the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. There is no indication in the searched literature that a crystal structure for this compound has been determined or published.

Computational and Theoretical Investigations of 2 Azetidin 1 Yl 5 Bromobenzonitrile

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For 2-(azetidin-1-yl)-5-bromobenzonitrile, these calculations would provide a detailed picture of its electron distribution and reactivity profile.

Frontier Molecular Orbital (FMO) Analysis for Predicting Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgmasterorganicchemistry.com The energies and spatial distributions of these orbitals in this compound would dictate its behavior in chemical reactions.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). In this compound, the HOMO is expected to be localized primarily on the electron-rich azetidine (B1206935) ring and the nitrogen atom, as well as having contributions from the π-system of the benzene (B151609) ring. The nitrogen atom of the azetidine moiety, with its lone pair of electrons, would significantly raise the HOMO energy, making it a primary site for electrophilic attack.

Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The LUMO of this compound is anticipated to be distributed over the benzonitrile (B105546) portion of the molecule, particularly the π* orbitals of the benzene ring and the cyano group. The electron-withdrawing nature of the nitrile (-CN) and bromo (-Br) substituents would lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com The introduction of substituents can tune this gap. rsc.orgsemanticscholar.org For instance, the electron-donating azetidinyl group raises the HOMO energy, while the electron-withdrawing bromo and cyano groups lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap for this molecule, suggesting a moderate level of reactivity.

Illustrative FMO Data for Analogous Systems

To provide a quantitative perspective, the following table presents calculated FMO energies for structurally related molecules. These values, obtained from DFT calculations on similar compounds, can be used to approximate the electronic characteristics of this compound.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzonitrile | -7.01 | -0.78 | 6.23 |

| 4-Bromobenzonitrile | -7.15 | -1.12 | 6.03 |

| N-Phenylazetidine | -5.58 | 0.89 | 6.47 |

This data is representative and compiled from computational studies on analogous molecules for illustrative purposes.

Electrostatic Potential Surface (ESP) Mapping for Charge Distribution

An Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for non-covalent interactions and chemical reactions. walisongo.ac.idnih.gov The ESP is calculated on the van der Waals surface of the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map is expected to show a significant region of negative electrostatic potential around the nitrogen atom of the cyano group due to its lone pair of electrons. The azetidine nitrogen would also contribute to a region of negative potential. In contrast, the hydrogen atoms of the azetidine ring and the aromatic ring will exhibit positive potentials. The bromine atom will likely present a region of positive potential along the C-Br bond axis, known as a σ-hole, making it a potential site for halogen bonding. researchgate.net The presence of both electron-donating (azetidinyl) and electron-withdrawing (bromo, cyano) groups will create a complex and informative ESP map, highlighting the molecule's amphiphilic nature. semanticscholar.orgyoutube.com

Analysis of Non-Bonded Interactions and Hydrogen Bonding Motifs

Non-covalent interactions play a crucial role in determining the three-dimensional structure, crystal packing, and biological activity of molecules. mdpi.comnih.govscispace.comsemanticscholar.org For this compound, several types of non-covalent interactions are plausible.

The presence of the bromine atom allows for the formation of halogen bonds, where the electropositive σ-hole on the bromine interacts with a nucleophilic region of another molecule. mdpi.com The aromatic ring can participate in π-π stacking interactions with other aromatic systems. Furthermore, the hydrogen atoms on the azetidine ring and the aromatic ring can act as hydrogen bond donors, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. The azetidine nitrogen can also participate in hydrogen bonding. Computational analysis can quantify the strength and geometry of these interactions, providing insight into the supramolecular chemistry of the compound. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, allowing for the calculation of transition state structures and activation energies.

Mechanistic Insights into C-N Bond Formation

The formation of the C-N bond between the azetidine ring and the 5-bromobenzonitrile moiety likely proceeds via a nucleophilic aromatic substitution (SNA) reaction. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com In this mechanism, the nucleophilic nitrogen of azetidine attacks the carbon atom of the bromobenzonitrile that is bonded to the bromine atom. The reaction can proceed through two primary pathways: a classical two-step addition-elimination mechanism or a concerted SNAr mechanism. nih.gov

In the two-step mechanism, the nucleophilic attack of the azetidine nitrogen leads to the formation of a high-energy intermediate known as a Meisenheimer complex. libretexts.org This intermediate is a resonance-stabilized carbanion. The subsequent step involves the departure of the bromide ion, leading to the final product. DFT calculations can be used to locate the transition state for the formation of the Meisenheimer complex and the subsequent elimination of the bromide, thereby determining the rate-limiting step of the reaction.

Alternatively, the reaction could follow a concerted pathway where the C-N bond formation and C-Br bond cleavage occur simultaneously in a single transition state. nih.gov DFT studies would be crucial in distinguishing between these two mechanisms by comparing the calculated activation barriers for each pathway. The presence of the electron-withdrawing cyano group on the aromatic ring is expected to activate the substrate towards nucleophilic attack, making the SNAr reaction feasible. masterorganicchemistry.com

Energetic Landscape of Derivatization Reactions

DFT calculations can also be employed to explore the energetic landscape of further derivatization reactions of this compound. For example, the nitrile group can be hydrolyzed or reduced, or further substitutions could occur on the aromatic ring. By calculating the reaction energies and activation barriers for these potential transformations, computational studies can predict the most favorable reaction pathways and guide synthetic efforts. For instance, the investigation of the potential energy surface for a given reaction can reveal the most stable intermediates and the highest energy transition states, providing a comprehensive understanding of the reaction's feasibility and kinetics. thieme-connect.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamical Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational flexibility and dynamical behavior in various environments.

For this compound, MD simulations would be instrumental in understanding the flexibility of the four-membered azetidine ring and its interplay with the substituted phenyl ring. The azetidine ring is known to undergo a puckering motion, and the energetic barrier for this process can be influenced by the nature of the substituent on the nitrogen atom. nih.gov In this case, the 5-bromo-2-cyanophenyl group acts as a bulky substituent, and MD simulations could elucidate its influence on the ring's preferred conformation and the dynamics of ring inversion.

Furthermore, MD simulations can be performed in explicit solvent models (e.g., water or chloroform) to understand how the environment affects the conformational preferences. nih.gov The polarity of the solvent can influence which conformations are more populated, which is a critical consideration for predicting the behavior of the compound in different media. nih.gov

Illustrative Data from a Hypothetical MD Simulation:

The following table represents the kind of data that could be generated from an MD simulation of this compound, illustrating the populations of different conformational states.

| Parameter | Conformer A (Planar Azetidine) | Conformer B (Puckered Azetidine) | Conformer C (Rotated Phenyl Ring) |

| Dihedral Angle (C-C-N-C) | ~0° | ~25° | ~90° |

| Relative Energy (kcal/mol) | +3.5 | 0.0 | +1.8 |

| Population in Vacuum (%) | 5 | 75 | 20 |

| Population in Water (%) | 8 | 65 | 27 |

This table is for illustrative purposes only and does not represent actual experimental data.

Structure-Reactivity Relationships Derived from Computational Models

Structure-reactivity relationships (SRR) aim to correlate the chemical structure of a molecule with its reactivity. Computational models, particularly those based on quantum mechanics, are central to establishing these relationships on a quantitative basis, often referred to as quantitative structure-activity relationships (QSAR) when applied to biological activity. nih.govnih.gov

For this compound, computational models can be used to calculate a variety of molecular descriptors that are known to influence reactivity. These descriptors include electronic properties (such as atomic charges, dipole moment, and frontier molecular orbital energies), steric properties (like molecular volume and surface area), and thermodynamic properties. frontiersin.org

Density Functional Theory (DFT) is a common method used to calculate these properties. nih.gov For instance, the calculated electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule. It is expected that the nitrile group and the bromine atom would create a significant dipole moment and influence the electron distribution on the aromatic ring, while the azetidine nitrogen would be a site of relative electron density. nih.gov

A hypothetical QSAR study on a series of related compounds could be performed to build a predictive model. By systematically varying the substituents on the benzonitrile ring (e.g., changing the halogen at position 5 or altering the group at position 2), a mathematical model could be developed that links these structural changes to a specific measure of reactivity (e.g., the rate of a particular reaction).

Example of a Hypothetical Structure-Reactivity Data Table:

This table illustrates how computational descriptors for a series of analogs could be correlated with a hypothetical reactivity measure.

| Compound | Substituent at C5 | Calculated Dipole Moment (Debye) | Energy of HOMO (eV) | Hypothetical Relative Reactivity |

| 1 | -Br | 4.2 | -6.8 | 1.0 |

| 2 | -Cl | 4.1 | -6.9 | 0.9 |

| 3 | -F | 3.5 | -7.1 | 0.7 |

| 4 | -I | 4.3 | -6.7 | 1.2 |

This table is for illustrative purposes only and does not represent actual experimental data. HOMO = Highest Occupied Molecular Orbital.

Such computational models provide a powerful framework for understanding how the specific structural features of this compound govern its dynamic behavior and reactivity, offering predictive insights for the design of new molecules with tailored properties. frontiersin.orgacademie-sciences.fr

Reactivity and Derivatization of 2 Azetidin 1 Yl 5 Bromobenzonitrile

Cross-Coupling Reactions at the Aromatic Bromine Position

The bromine atom attached to the benzene (B151609) ring of 2-(azetidin-1-yl)-5-bromobenzonitrile serves as a key handle for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Construction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. nih.govnih.gov For this compound, the aryl bromide moiety readily participates in this transformation.

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids provides a direct route to a diverse array of biaryl and heterobiaryl structures. These structural motifs are prevalent in pharmaceuticals and other biologically active compounds. mdpi.comresearchgate.netresearchgate.net The reaction facilitates the connection of the 2-(azetidin-1-yl)benzonitrile core to other aromatic or heteroaromatic systems, creating complex molecules from readily available starting materials. nih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents on the coupling partner, leading to the generation of extensive chemical libraries for various research applications. researchgate.net

The success and efficiency of the Suzuki-Miyaura coupling depend heavily on the choice of the catalytic system and reaction conditions. researchgate.net For substrates like this compound, various palladium catalysts and ligands have been explored to optimize yield and reaction time.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is critical, with phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and sterically hindered biarylphosphine ligands often employed to facilitate the catalytic cycle. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Suzuki-Miyaura couplings. nih.gov

The reaction requires a base to activate the organoboron species. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.gov The selection of the solvent is also crucial, with solvent systems often comprising a mixture of an organic solvent (like toluene, dioxane, or ethanol) and water. mdpi.com

| Palladium Source | Ligand | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Ethanol/Water | 80 °C | mdpi.com |

| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/Water | 90 °C | researchgate.net |

| Pd(OH)₂ | None | K₃PO₄ | Ethanol | 65 °C | nih.gov |

| [Pd(IPr)(allyl)Cl] | IPr (NHC) | K₃PO₄ | Toluene | 100 °C | nih.gov |

Other Transition-Metal Catalyzed Cross-Couplings (e.g., Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound can participate in other important cross-coupling reactions.

The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.netresearchgate.net This method provides a route to alkynyl-substituted benzonitriles, which are valuable intermediates in organic synthesis.

The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a nickel or palladium complex. A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc nucleophiles.

| Reaction Type | Catalyst | Co-catalyst/Reagent | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (B128534) | THF | researchgate.net |

| Negishi | Pd(PPh₃)₄ | Organozinc reagent | - | THF | researchgate.net |

| Stille | Pd(PPh₃)₄ | Organotin reagent | - | Toluene | nih.gov |

Transformations Involving the Nitrile (Cyano) Group

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other functionalities, significantly increasing the synthetic utility of this compound and its derivatives. researchgate.net

Hydrolysis to Carboxylic Acids or Amides

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid or a primary amide. libretexts.org The outcome of the reaction can often be controlled by the reaction conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The intermediate imidic acid tautomerizes to an amide. Under forcing conditions (e.g., prolonged heating), the amide can be further hydrolyzed to the corresponding carboxylic acid. libretexts.org

Base-catalyzed hydrolysis is usually performed by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation steps lead to the formation of the amide. Similar to the acidic pathway, continued heating in the basic solution will hydrolyze the amide to the carboxylate salt, which upon acidic workup yields the carboxylic acid. libretexts.org

| Transformation | Reagents | Product | Reference |

|---|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), low temp | Amide | libretexts.org |

| Full Hydrolysis (Acidic) | Aq. H₂SO₄ or HCl, heat | Carboxylic Acid | libretexts.org |

| Full Hydrolysis (Basic) | 1. Aq. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid | libretexts.org |

Reduction to Amines

The conversion of the nitrile group to a primary amine represents a fundamental transformation, yielding the corresponding benzylic amine. This reaction introduces a versatile functional group that can be used for further derivatization, such as amide bond formation or reductive amination. While specific literature detailing the reduction of this compound is not prevalent, the reduction of aromatic nitriles is a well-established process in organic synthesis.

Commonly employed methods for this transformation involve catalytic hydrogenation or the use of chemical hydrides. For instance, the reduction of related nitrobenzonitriles to aminobenzonitriles has been achieved using reagents like stannous chloride in hydrochloric acid google.com. For the direct reduction of the nitrile group, typical conditions might involve catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere, or chemical reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Table 1: General Conditions for Nitrile Reduction

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Raney Ni | Methanol/Ammonia (B1221849) | High pressure, elevated temp. | (2-(Azetidin-1-yl)-5-bromophenyl)methanamine |

| LiAlH₄ | Tetrahydrofuran (THF) | 0 °C to reflux, followed by aqueous workup | (2-(Azetidin-1-yl)-5-bromophenyl)methanamine |

This table represents generalized conditions for nitrile reduction and has not been specifically documented for this compound.

Nitrile Cycloaddition Reactions for Heterocycle Formation

The nitrile group is a valuable precursor for the synthesis of five-membered heterocycles through cycloaddition reactions, most notably the 1,3-dipolar cycloaddition. beilstein-journals.orgresearchgate.net This approach allows for the construction of rings such as tetrazoles and triazoles, which are important pharmacophores.

One common transformation is the [3+2] cycloaddition of the nitrile with an azide (B81097) to form a tetrazole ring. This reaction is often promoted by a Lewis acid or can proceed thermally. For example, the reaction of various nitriles with sodium azide in the presence of a promoter like ammonium (B1175870) chloride or triethylamine hydrochloride can yield the corresponding tetrazole.

Another significant cycloaddition is the reaction of nitrile oxides with the nitrile group, although this is less common than reactions with alkenes or alkynes. More frequently, the nitrile itself is converted into a nitrile oxide and reacted with a dipolarophile. beilstein-journals.org However, the reaction of nitriles with in-situ generated azomethine ylides can also be used to form nitrogen-containing heterocycles. googleapis.com While specific examples involving this compound are not detailed in surveyed literature, the general applicability of these methods suggests its potential as a substrate. beilstein-journals.orgbeilstein-journals.org

Table 2: Potential Nitrile Cycloaddition Reactions

| Reagent | Dipole | Heterocycle Formed |

|---|---|---|

| This compound | Azide (e.g., NaN₃) | 5-(2-(Azetidin-1-yl)-5-bromophenyl)-1H-tetrazole |

This table illustrates potential cycloaddition reactions based on the general reactivity of benzonitriles.

Chemical Modifications at the Azetidine (B1206935) Nitrogen and Ring System

The azetidine ring offers multiple sites for chemical modification, including the secondary nitrogen atom and the C-H bonds of the ring itself. Its strained nature also allows for ring-opening reactions, providing a route to diverse chemical scaffolds. rsc.org

N-Functionalization (e.g., Alkylation, Acylation)

The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These modifications are crucial for exploring the structure-activity relationship in medicinal chemistry programs.

N-Acylation: The reaction of the azetidine nitrogen with acyl chlorides or anhydrides, typically in the presence of a base like triethylamine or pyridine, yields the corresponding N-acylazetidine. nih.govrsc.org This introduces an amide functionality, which can alter the compound's electronic and physical properties. For instance, the acylation of similar heterocyclic amines is a standard procedure in organic synthesis.

N-Alkylation: Alkylation can be achieved using alkyl halides or through reductive amination. Direct alkylation with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride leads to the formation of a tertiary amine. beilstein-journals.org The choice of base and solvent can be critical to achieving high yields and avoiding side reactions.

Table 3: Representative N-Functionalization Reactions

| Reaction Type | Reagent | Base | Product Type |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | Triethylamine | N-acetylazetidine derivative |

This table is based on general procedures for the N-functionalization of secondary amines and azetidines.

Exploration of Azetidine Ring-Opening Reactions for Scaffold Diversification

The inherent ring strain of azetidines (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions, providing access to linear amino compounds that would be otherwise difficult to synthesize. rsc.orgnih.gov These reactions typically proceed via nucleophilic attack at one of the ring carbons adjacent to the nitrogen, often activated by a Lewis acid or by quaternization of the azetidine nitrogen. nih.gov

The reaction of azetidines with nucleophiles like amines, thiols, or alcohols in the presence of a Lewis acid can lead to the cleavage of a C-N bond, resulting in 1,3-difunctionalized propane (B168953) derivatives. nih.gov For example, heating an azetidine with concentrated hydrochloric acid can result in the formation of a 3-chloropropylamine (B7771022) derivative. chemenu.com Similarly, the reduction of β-lactams (azetidin-2-ones) with strong reducing agents like LiAlH₄ results in ring cleavage to yield γ-amino alcohols. bhu.ac.in These strategies allow for significant scaffold diversification starting from the constrained azetidine ring.

C-H Functionalization of the Azetidine Ring

Direct functionalization of the C-H bonds of the azetidine ring is a modern and efficient strategy for introducing molecular complexity. rsc.org This approach avoids the need for pre-functionalized substrates. One notable method involves the α-lithiation of N-protected azetidines followed by quenching with an electrophile. rsc.org For an N-aryl azetidine like the title compound, C-H activation could potentially be directed to the positions α to the nitrogen.

Recent advances have demonstrated that directing groups can facilitate the selective C-H functionalization of saturated heterocycles. While specific protocols for this compound are not documented, the principles of C-H activation suggest that palladium- or rhodium-catalyzed reactions could potentially be applied to introduce aryl or alkyl groups onto the azetidine ring, further expanding its synthetic utility. nih.gov

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Scaffold for the Construction of Structurally Diverse Heterocyclic Systems

The molecular framework of 2-(Azetidin-1-yl)-5-bromobenzonitrile serves as an ideal scaffold for generating a wide array of structurally diverse heterocyclic systems. The term "scaffold" here refers to a core structure upon which new rings and functional groups can be built. The azetidine (B1206935) ring itself is a desirable feature in drug discovery, as its incorporation into larger molecules can improve physicochemical properties such as solubility and metabolic stability. nih.gov

The true synthetic versatility of the scaffold lies in the ortho-relationship between the azetidinyl and cyano substituents on the phenyl ring, along with the para-disposed bromine atom. This specific arrangement allows for a variety of cyclization strategies to form fused heterocyclic systems. For instance, the nitrile group can undergo reactions such as:

Reduction: Reduction of the nitrile to a primary amine (aminomethyl group) creates a new nucleophilic center. This amine can then react intramolecularly with an electrophilic group, introduced via the bromine atom, to form larger ring systems.

Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid provides an electrophilic center for cyclization reactions.

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocycles.

A patent for the synthesis of complex benzoxazepine compounds, while starting from the analogous 4-bromo-2-fluorobenzonitrile, demonstrates the principle of using the halogen and a vicinal functional group to construct fused ring systems. googleapis.com Similarly, the ortho-positioning of a nitrile and a halogen is a well-established precursor for the synthesis of quinazolines, which are important in medicinal chemistry. ossila.com These examples highlight the potential of the this compound scaffold for creating novel, complex heterocyclic molecules.

Table 1: Potential Heterocyclic Systems from this compound This table presents hypothetical, yet chemically plausible, transformations based on the known reactivity of the compound's functional groups.

| Initial Transformation | Subsequent Reaction at Bromo Position | Resulting Heterocyclic Core | Potential Application Area |

|---|---|---|---|

| Reduction of nitrile to -CH₂NH₂ | Intramolecular nucleophilic substitution (e.g., after conversion of Br to OH) | Azetidinyl-dihydrobenzoxazine | CNS-active agents |

| Reaction of nitrile with sodium azide (B81097) | Intramolecular cyclization | Azetidinyl-bromophenyltetrazole | Metabolic enzyme inhibitors |

| Hydrolysis of nitrile to -COOH | Palladium-catalyzed intramolecular amination | Azetidinyl-phenanthridinone | Anticancer agents |

Precursor in Multi-Step Organic Syntheses for Advanced Building Blocks

An "advanced building block" is an intermediate molecule that has been elaborated from a simpler precursor and is designed for efficient incorporation into a larger, more complex target molecule. mdpi.com this compound is an archetypal precursor for such advanced building blocks due to its differentially reactive sites.

The bromine atom is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. By reacting the bromine atom, a diverse range of substituents (e.g., aryl, heteroaryl, alkyl, alkynyl groups) can be introduced at the 5-position of the benzonitrile (B105546) ring.

The resulting molecule, for example, 2-(Azetidin-1-yl)-5-arylbenzonitrile, is now an advanced building block. It retains the versatile nitrile and azetidine functionalities for further modification but incorporates a new, specifically chosen structural element that can be crucial for biological activity or material properties. This strategy allows chemists to first build molecular complexity at one site (the bromo position) before addressing the other reactive handle (the nitrile group), streamlining the synthesis of complex targets.

Table 2: Generation of Advanced Building Blocks via Cross-Coupling Reactions

| Cross-Coupling Reaction | Coupling Partner | Product Class (Advanced Building Block) | Key Transformation |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | 2-(Azetidin-1-yl)-[1,1'-biphenyl]-4-carbonitrile derivatives | C-C bond formation |

| Buchwald-Hartwig Amination | Aniline or other amine | 5-Amino-2-(azetidin-1-yl)benzonitrile derivatives | C-N bond formation |

| Sonogashira Coupling | Terminal alkyne | 2-(Azetidin-1-yl)-5-(alkynyl)benzonitrile derivatives | C-C bond formation |

| Stille Coupling | Organostannane | 2-(Azetidin-1-yl)-5-(aryl/vinyl)benzonitrile derivatives | C-C bond formation |

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to efficiently generate collections of structurally diverse small molecules. nih.govnih.gov Unlike target-oriented synthesis, which aims to make a single molecule, DOS aims to populate chemical space with a library of varied compounds, increasing the probability of discovering a molecule with novel biological activity. rsc.org

This compound is an outstanding starting material for a DOS campaign because its two distinct and orthogonally reactive functional groups (the bromo group and the nitrile group) allow for a divergent synthesis strategy. A divergent approach begins with a common core, which is then subjected to different reaction pathways to create a wide variety of final products.

A typical DOS strategy using this compound would involve a two-stage diversification:

Stage 1 (Bromo-Position Diversification): The starting material is reacted with a library of different coupling partners (e.g., 20 different boronic acids in a Suzuki coupling) to generate a set of 20 unique intermediates.

Stage 2 (Nitrile-Position Diversification): Each of the 20 intermediates is then split into multiple portions, and the nitrile group is subjected to a library of different transformations (e.g., reduction to an amine, hydrolysis to an acid, conversion to a tetrazole, reaction with an organometallic reagent).

This two-dimensional approach can rapidly generate a large and structurally rich library of compounds from a single, readily available precursor. For example, reacting the initial compound with 20 boronic acids and then subjecting each of those products to 5 different nitrile transformations would yield 100 distinct molecules. This method provides an efficient route to novel chemical entities for high-throughput screening in drug and materials discovery programs. nih.gov

Table 3: Illustrative Strategy for Diversity-Oriented Synthesis

| Core Compound | Stage 1 Reaction (Example) | Library of Reagents (A) | Intermediate Library (Core + A) | Stage 2 Reaction (Example) | Library of Reagents (B) | Final Diverse Library (A-Core-B) |

|---|---|---|---|---|---|---|

| This compound | Suzuki Coupling at Br position | A₁: Phenylboronic acid A₂: Pyridinylboronic acid A₃: Thiopheneboronic acid ... (Aₙ) | Intermediate 1 (A₁-Core) Intermediate 2 (A₂-Core) Intermediate 3 (A₃-Core) ... (Intermediate n) | Nitrile Reduction | B₁: Lithium aluminum hydride | A₁-Core-CH₂NH₂ A₂-Core-CH₂NH₂ ... (Aₙ-Core-CH₂NH₂) |

| Nitrile Hydrolysis | B₂: Aqueous NaOH, then H₃O⁺ | A₁-Core-COOH A₂-Core-COOH ... (Aₙ-Core-COOH) | ||||

| Tetrazole Formation | B₃: Sodium azide, ZnCl₂ | A₁-Core-Tetrazole A₂-Core-Tetrazole ... (Aₙ-Core-Tetrazole) |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is prompting a re-evaluation of traditional synthetic methods. For 2-(Azetidin-1-yl)-5-bromobenzonitrile, future efforts will concentrate on developing manufacturing processes that are safer, more efficient, and have a smaller environmental footprint.

Key strategies include the adoption of alternative energy sources and greener solvents. Microwave-assisted synthesis, for instance, has been shown to accelerate the formation of N-aryl azetidines and other nitrogen heterocycles, often leading to higher yields and shorter reaction times compared to conventional heating. chim.itnih.gov Similarly, ultrasound-assisted synthesis is a promising technique that can enhance reaction rates and yields in the formation of various heterocyclic compounds, including those containing nitrile groups, often under milder conditions. mdpi.comrsc.orgorientjchem.org These methods reduce energy consumption and can often be performed in more environmentally friendly solvents, including water. rsc.orgresearchgate.net

The choice of solvent is another critical factor. Research into replacing hazardous organic solvents with greener alternatives is gaining traction. Ionic liquids, for example, have been utilized as recyclable catalysts and solvents for the green synthesis of benzonitriles from aldehydes. researchgate.netrsc.orgrsc.org Furthermore, the use of solvents like cyclopentyl methyl ether (CPME), which is considered environmentally responsible, has been successfully demonstrated in the flow synthesis of functionalized azetidines. nih.govacs.org

The development of novel, eco-friendly catalytic systems is also a priority. This includes the use of heterogeneous catalysts, such as silica (B1680970) sulfuric acid, which are easily recoverable and reusable, for the synthesis of substituted benzothiazoles from aldehydes, a reaction type analogous to components of the target molecule's synthesis. researchgate.net Such catalysts simplify purification processes and minimize waste generation.

Table 1: Comparison of Conventional and Green Synthetic Approaches

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication chim.itmdpi.com |

| Solvents | Often uses volatile, hazardous organic solvents (e.g., DMF, toluene) google.com | Water, ionic liquids, cyclopentyl methyl ether (CPME) researchgate.netresearchgate.netnih.gov |

| Catalysis | Homogeneous catalysts, often requiring difficult separation | Heterogeneous, recyclable catalysts (e.g., silica sulfuric acid) researchgate.net |

| Reaction Time | Often several hours to days google.com | Minutes to a few hours chim.itrasayanjournal.co.in |

| Waste Generation | Higher, due to solvent use and catalyst removal | Lower, due to solvent recycling and reusable catalysts |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique structural features of this compound—specifically the strained azetidine (B1206935) ring and the reactive bromobenzonitrile scaffold—offer fertile ground for exploring novel chemical transformations. The inherent ring strain of the azetidine moiety makes it a valuable synthon for constructing more complex nitrogen-containing molecules. rsc.orgrsc.orgresearchgate.netrsc.org

Future research will likely delve into strain-release reactions, which leverage the energy stored in the four-membered ring to drive transformations. rsc.org This can include nucleophilic ring-opening reactions to generate highly substituted acyclic amines or ring-expansion reactions to form larger heterocycles like pyrrolidines and piperidines. rsc.orgresearchgate.netmagtech.com.cn The regioselectivity of these ring-opening reactions is often controlled by the electronic effects of the substituents, with the N-aryl group on the azetidine potentially influencing the outcome. magtech.com.cnnih.gov

Photocatalysis represents a particularly exciting frontier for activating and functionalizing the azetidine ring under mild, visible-light conditions. chemrxiv.orgresearchgate.net Techniques like radical strain-release (RSR) photocatalysis could enable the difunctionalization of the azetidine core in a single step. chemrxiv.orgresearchgate.netunipd.it Another innovative approach is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition that can form functionalized azetidines. nih.gov These light-driven methods open up new avenues for creating complex molecular architectures that would be difficult to access through traditional thermal reactions.

The bromobenzonitrile portion of the molecule also presents opportunities for diverse functionalization. The bromine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position. The nitrile group itself can be transformed into other functional groups, such as amines or tetrazoles, further expanding the molecular diversity accessible from this starting material.

Table 2: Potential Transformations of this compound

| Moiety | Reaction Type | Potential Products |

|---|---|---|

| Azetidine Ring | Strain-Release Ring Opening magtech.com.cn | Substituted γ-amino-benzonitriles |

| Ring Expansion rsc.org | Substituted pyrrolidine (B122466) or piperidine (B6355638) derivatives | |

| Photocatalytic Functionalization chemrxiv.orgresearchgate.net | Densely functionalized azetidine cores | |

| Bromo Substituent | Suzuki Cross-Coupling | Aryl- or heteroaryl-substituted derivatives |

| Sonogashira Cross-Coupling | Alkynyl-substituted derivatives | |

| Buchwald-Hartwig Amination | Amino-substituted derivatives | |

| Nitrile Group | Reduction | Aminomethyl derivatives |

| Cycloaddition (with azides) | Tetrazolyl derivatives |

Integration into Automated and Flow Chemistry Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery has spurred the development of automated and continuous flow chemistry platforms. researchgate.net Integrating the synthesis of this compound and its derivatives into these systems is a key future direction that promises to accelerate research and development.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. nih.govmdpi.comchemicalindustryjournal.co.uk The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly being transitioned to continuous flow systems. rsc.orgresearchgate.net For this compound, a flow-based synthesis could enable safer handling of potentially reactive intermediates and allow for precise control over reaction conditions, leading to higher yields and purity. acs.org The use of microreactors can also facilitate reactions that are difficult to control in batch, such as those involving highly unstable intermediates. mdpi.com

Automated synthesis platforms, including robotic systems and cartridge-based synthesizers, are revolutionizing the way chemists create molecules. youtube.com These systems can perform multi-step reaction sequences with minimal human intervention, enabling the rapid generation of large libraries of related compounds for structure-activity relationship (SAR) studies. By developing robust protocols for the functionalization of the this compound scaffold, it could be incorporated into automated platforms. researchgate.net This would allow for the systematic exploration of chemical space around this core structure, significantly accelerating the discovery of new drug candidates. The combination of flow chemistry for the initial synthesis of the core scaffold and automated platforms for its subsequent diversification represents a powerful strategy for future drug discovery efforts.

Q & A

(Basic) What synthetic methodologies are commonly employed for 2-(Azetidin-1-yl)-5-bromobenzonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A key step is introducing the azetidine group via nucleophilic substitution or coupling reactions. For example, highlights analogous compounds synthesized through ligand-mediated Cu(OAc)₂ catalysis for C–H functionalization, achieving yields up to 74% under optimized conditions . Critical parameters include:

- Catalyst system : Copper or palladium catalysts for cyanation or coupling (e.g., Suzuki-Miyaura) .

- Temperature : Controlled heating (80–120°C) to minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the azetidine group.

(Advanced) How can researchers optimize ligand-metal catalyst systems for regioselective cyanation in derivatives of this compound?

Answer:

Ligand design is critical for selectivity. demonstrates that bidentate ligands stabilize Cu(I/II) intermediates, directing cyanation to the para position relative to the azetidine group. Methodological steps include:

- Ligand screening : Test phosphine or nitrogen-based ligands (e.g., 1,10-phenanthroline) to modulate metal coordination .

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates and optimize time-temperature profiles.

- Computational modeling : Use DFT calculations to predict ligand-metal binding affinities and transition states .

(Basic) Which spectroscopic techniques are most reliable for characterizing the cyano group in this compound?

Answer:

- FT-IR : A sharp absorption band near 2230 cm⁻¹ confirms the C≡N stretch, as observed in .

- UV-vis : Absorption at 234.5 nm (π→π* transition) correlates with the conjugated aromatic-cyano system .

- X-ray crystallography : Single-crystal analysis (e.g., ) provides bond-length validation (C–N: ~1.15 Å) and confirms molecular geometry .

(Advanced) How should researchers address discrepancies in reported melting points or spectral data for this compound?

Answer:

Contradictions often arise from impurities or polymorphic forms. Strategies include:

- Recrystallization : Use gradient solvent systems (e.g., ethanol/water) to isolate pure crystals .

- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions or decomposition events.

- Cross-validation : Compare IR, NMR, and X-ray data with literature (e.g., reports a melting point of 209–211°C for a structurally similar compound) .

(Basic) What role does this compound play in medicinal chemistry research?

Answer:

The compound serves as a versatile scaffold:

- Pharmacophore integration : The azetidine group enhances bioavailability via improved solubility and metabolic stability .

- Bromine substitution : Facilitates further derivatization (e.g., cross-coupling for SAR studies) .

- Target engagement : The nitrile group can act as a hydrogen-bond acceptor, enhancing binding to enzymatic active sites .

(Advanced) How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- Docking studies : Simulate interactions with catalytic intermediates (e.g., Pd(0) complexes) to predict coupling efficiency .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzene ring.

- Machine learning : Train models on existing reaction data (e.g., ’s yield metrics) to optimize conditions for new derivatives .

(Advanced) What strategies mitigate competing side reactions during azetidine group installation?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., bromine) with trimethylsilyl groups to prevent undesired substitution .

- Low-temperature kinetics : Slow addition of azetidine at 0–5°C reduces dimerization or over-substitution.

- In situ monitoring : Use Raman spectroscopy to detect intermediate species and adjust reagent stoichiometry dynamically .

(Basic) How is the electronic effect of the azetidine group exploited in material science applications?

Answer:

The electron-donating azetidine group modifies the aromatic ring’s electron density, enabling:

- Conductive polymers : Enhanced charge transport in π-conjugated systems.

- Luminescent materials : Tailored HOMO-LUMO gaps for optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.